molecular formula C22H18N2O6 B3616662 N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide

N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide

Cat. No. B3616662
M. Wt: 406.4 g/mol
InChI Key: AWIRGOXJCDBADT-UHFFFAOYSA-N
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Description

N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of NEDD8-activating enzyme (NAE), which plays a crucial role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. The inhibition of NAE by MLN4924 results in the accumulation of NEDD8-conjugated proteins, leading to cell cycle arrest and apoptosis.

Mechanism of Action

N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide inhibits NAE, which is responsible for the activation of NEDD8, a small ubiquitin-like protein. NEDD8 conjugates with cullin-RING ligases (CRLs), which are responsible for the ubiquitination and degradation of various proteins involved in cell cycle regulation, DNA repair, and apoptosis. Inhibition of NAE by this compound results in the accumulation of NEDD8-conjugated proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to induce G2/M cell cycle arrest and apoptosis in cancer cells. It also inhibits the growth of cancer cells by inhibiting the activity of CRLs, which are responsible for the degradation of various proteins involved in cell cycle regulation, DNA repair, and apoptosis. This compound has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and gemcitabine.

Advantages and Limitations for Lab Experiments

N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide has several advantages for lab experiments. It is a potent inhibitor of NAE, and it has been shown to be well-tolerated in preclinical and clinical studies. This compound has also been shown to have potent anti-tumor activity in animal models of cancer. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, and it may have off-target effects on other proteins involved in the ubiquitin-proteasome pathway. This compound also has limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide has several potential future directions for cancer research. One potential direction is the development of combination therapies that include this compound and other chemotherapeutic agents. This compound has been shown to sensitize cancer cells to other chemotherapeutic agents, and combination therapies may improve the efficacy of cancer treatment. Another potential direction is the development of biomarkers that can predict the response of cancer cells to this compound. Biomarkers may help identify patients who are more likely to benefit from this compound treatment. Finally, the development of more potent and selective NAE inhibitors may improve the efficacy and specificity of cancer treatment.

Scientific Research Applications

N-{4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl}-2-nitrobenzamide has been extensively studied in preclinical models of cancer, and several clinical trials are ongoing to evaluate its efficacy in cancer treatment. This compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and pancreatic cancer cells. It has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and gemcitabine. This compound has been shown to have potent anti-tumor activity in animal models of cancer, and it has been well-tolerated in preclinical and clinical studies.

properties

IUPAC Name

N-[4-[2-(4-methoxyphenyl)-2-oxoethoxy]phenyl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O6/c1-29-17-10-6-15(7-11-17)21(25)14-30-18-12-8-16(9-13-18)23-22(26)19-4-2-3-5-20(19)24(27)28/h2-13H,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWIRGOXJCDBADT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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